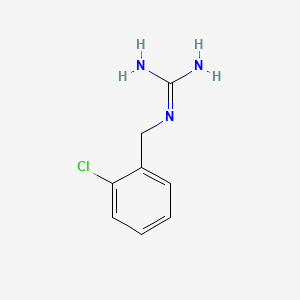
1-(2-Chlorobenzyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzyl)guanidine is a compound with the molecular formula C8H10ClN3. Its average mass is 183.638 Da and its monoisotopic mass is 183.056320 Da .
Synthesis Analysis
The synthesis of guanidines often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation .Molecular Structure Analysis
The molecular structure of this compound includes a guanidine group attached to a benzyl group with a chlorine atom on the second carbon . The guanidine group is planar due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond .Chemical Reactions Analysis
Guanidines are known to be strong organic bases and are often involved in nucleophilic addition reactions . For example, they can react with carbodiimides to form corresponding guanidines .Physical And Chemical Properties Analysis
The physical and chemical properties of guanidines are influenced by their high basicity, planarity, and ability to form hydrogen bonds . Guanidines are often protonated at physiological pH, forming guanidinium ions .Aplicaciones Científicas De Investigación
Biological Activities and Therapeutic Applications
Compounds incorporating guanidine, including 1-(2-Chlorobenzyl)guanidine, have wide-ranging applications in chemistry, pharmaceuticals, and cosmetics. They are involved in drug discovery processes, especially in the development of central nervous system agents, anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents, as well as cosmetics (Sa̧czewski & Balewski, 2013).
DNA and RNA Isolation Techniques
This compound derivatives are utilized in isolation techniques for DNA and RNA. The use of guanidine hydrochloride, for instance, is common in molecular biology for isolating high-molecular-weight DNA from various sources, demonstrating its versatility in biochemical methodologies (Pramanick, Forstová, & Pivec, 1976).
Protein Folding Studies
Guanidine hydrochloride is frequently used as a denaturant for proteins in scientific research. Interestingly, at low concentrations, it can refold certain proteins, providing insights into protein structure and function (Hagihara, Aimoto, Fink, & Goto, 1993).
Inhibitory Action in Virology
Guanidine compounds have been studied for their inhibitory action on virus multiplication in cell cultures. Research on guanidine's effects on poliovirus, for instance, reveals its potential as an antiviral agent (Crowther & Melnick, 1961).
Organic Synthesis and Catalysis
Guanidine derivatives play a crucial role in organic synthesis and catalysis. They are used in various synthetic methods, contributing to the creation of novel compounds with potential therapeutic applications (Alonso-Moreno, Antiñolo, Carrillo-Hermosilla, & Otero, 2014).
Chemotherapy and Cardioprotective Agents
Specific guanidine derivatives have shown efficacy as chemotherapeutic agents and in cardioprotection, highlighting their potential in treating heart diseases and cancer (Lee et al., 2005).
Mecanismo De Acción
Target of Action
1-(2-Chlorobenzyl)guanidine is a derivative of guanidine . Guanidine primarily targets the aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes .
Mode of Action
Guanidine appears to act by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine derivatives have been found to trigger cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular atp .
Pharmacokinetics
Guanidine is known to be rapidly absorbed and distributed .
Result of Action
Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .
Action Environment
The efficacy of guanidine derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Direcciones Futuras
Guanidines are being explored for their potential in various biological applications, including as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Dendritic analogues of cell-penetrating peptides, with multiple guanidine groups on their peripheries, are also being developed for their potential in clinical therapeutics and imaging agents .
Análisis Bioquímico
Biochemical Properties
1-(2-Chlorobenzyl)guanidine, like other guanidines, is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIBCPLFOPWWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


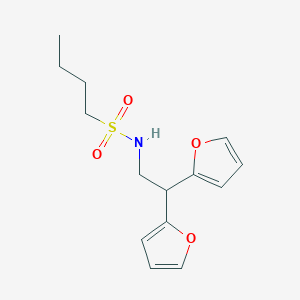
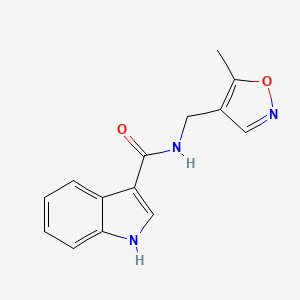
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2753162.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2753167.png)
![N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753168.png)

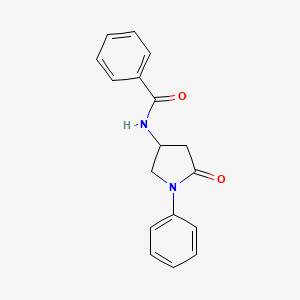
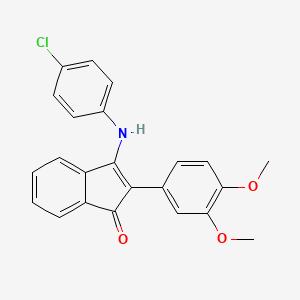

![1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2753177.png)
![(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2753178.png)
![3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753179.png)
![N-[(1-Thiophen-2-yltriazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2753181.png)